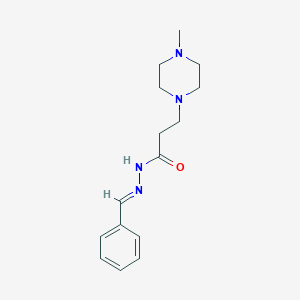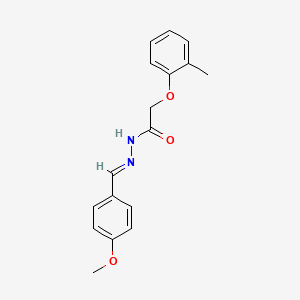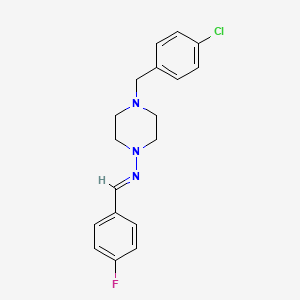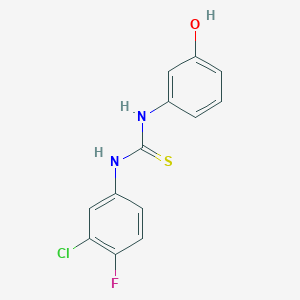![molecular formula C17H24N4O2 B5513961 1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions, starting from basic organic or heterocyclic compounds. For example, Wagner et al. (1993) described the synthesis of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine derivatives, highlighting the complexity and specificity of the synthetic routes in this chemical class (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of "1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide" can be analyzed through various spectroscopic methods such as NMR, IR, and X-ray diffraction. Jayarajan et al. (2019) conducted experimental and computational studies on similar compounds, providing insights into their molecular structure and conformation (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, reflecting their reactive functional groups. For instance, Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones, demonstrating the antimicrobial activity of these compounds, which is indicative of their chemical reactivity and potential applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Physical Properties Analysis
The physical properties of "1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide" and similar compounds, such as solubility, melting point, and stability, are crucial for their application and handling. Wang et al. (2015) investigated the solubility and thermal properties of polyimides containing pyrimidine moieties, providing a reference for understanding the physical characteristics of related compounds (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Researchers have developed various pyrimidinone, oxazinone, and pyridothienopyrimidine derivatives demonstrating significant antimicrobial properties. These compounds are synthesized using different starting materials, including citrazinic acid and 2-chloro-6-ethoxy-4-acetylpyridine, aiming to produce agents with potent antibacterial and antifungal activities. Such studies underscore the potential of these derivatives in addressing microbial resistance by offering new therapeutic agents (Hossan et al., 2012; Abdel-rahman et al., 2002).
Anti-inflammatory and Anticancer Activity
The synthesis of new compounds extends into the exploration of anti-inflammatory and anticancer properties. For instance, derivatives of pyrazolopyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). Additionally, heterocyclic systems fused to a thiophene moiety have been investigated for their anti-inflammatory activity, demonstrating the versatility of these compounds in medicinal chemistry (Amr et al., 2007).
Enzyme Inhibition
Some synthesized compounds exhibit inhibitory activity against specific enzymes, such as topoisomerase II, highlighting their potential in developing treatments for conditions related to enzyme dysfunction. These findings are crucial for understanding the mechanisms of action of potential therapeutic agents and their applications in treating diseases associated with such enzymes (Wentland et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-7-12(2)20-15(19-11)9-18-17(23)13-8-16(22)21(10-13)14-5-3-4-6-14/h7,13-14H,3-6,8-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHRQTWBMCYRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC(=O)N(C2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

